Cas no 1379361-23-5 (5-(bromomethyl)-2,4-difluorobenzonitrile)

1379361-23-5 structure
Produktname:5-(bromomethyl)-2,4-difluorobenzonitrile
CAS-Nr.:1379361-23-5
MF:C8H4BrF2N
MW:232.024868011475
CID:4595273
5-(bromomethyl)-2,4-difluorobenzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(bromomethyl)-2,4-difluorobenzonitrile
-
- Inchi: 1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2
- InChI-Schlüssel: OBSGQNHKKXVLHC-UHFFFAOYSA-N
- Lächelt: C(#N)C1=CC(CBr)=C(F)C=C1F
5-(bromomethyl)-2,4-difluorobenzonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366176-0.1g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 0.1g |
$326.0 | 2023-03-02 | |
Chemenu | CM424706-1g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95%+ | 1g |
$822 | 2023-03-27 | |
Enamine | EN300-366176-0.05g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 0.05g |
$218.0 | 2023-03-02 | |
Enamine | EN300-366176-1.0g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01BU1W-250mg |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 250mg |
$638.00 | 2024-06-21 | |
Aaron | AR01BUA8-100mg |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 100mg |
$474.00 | 2025-02-09 | |
Aaron | AR01BUA8-5g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 5g |
$3782.00 | 2025-02-09 | |
Aaron | AR01BUA8-10g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 10g |
$5597.00 | 2023-12-16 | |
A2B Chem LLC | AW30980-250mg |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 250mg |
$526.00 | 2024-01-04 | |
1PlusChem | 1P01BU1W-10g |
5-(bromomethyl)-2,4-difluorobenzonitrile |
1379361-23-5 | 95% | 10g |
$5071.00 | 2024-06-21 |
5-(bromomethyl)-2,4-difluorobenzonitrile Verwandte Literatur
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1379361-23-5 (5-(bromomethyl)-2,4-difluorobenzonitrile) Verwandte Produkte
- 2172157-42-3(5-(3-Methoxyphenyl)-6-methylpiperidin-3-amine)
- 486415-29-6(tert-Butyl 3-carbamoylazetidine-1-carboxylate)
- 1420789-94-1((2-Bromo-5-fluoro-6-methyl-benzofuran-3-yl)-acetic acid)
- 357268-61-2(N'-(4-fluorophenyl)-N-(3-hydroxypropyl)ethanediamide)
- 2639411-43-9(4-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrimidine-5-carboxylic acid)
- 2171770-83-3(3-{4-(1,3-dioxolan-2-yl)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2091653-48-2(4-Bromo-benzooxazole-2-carbaldehyde hydrate)
- 1261964-19-5(4-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid)
- 2171577-62-9(3-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclobutane-1-carboxylic acid)
- 1029720-34-0(7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1379361-23-5)5-(bromomethyl)-2,4-difluorobenzonitrile

Reinheit:99%
Menge:1g
Preis ($):680